molecular formula C6H13NO2 B8640966 Hexanamide, 2-hydroxy- CAS No. 66461-73-2

Hexanamide, 2-hydroxy-

Cat. No. B8640966
Key on ui cas rn: 66461-73-2
M. Wt: 131.17 g/mol
InChI Key: PWIXYTPZGNDAMG-UHFFFAOYSA-N
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Patent
US06953859B2

Procedure details

To this solution, dimethyl carbonate (74 g, 0.82 mol) and 30% sodium methylate (147 g, 0.82 mol) were again added and reacted at from 60 to 70° C. for 2 hours. Thereafter, a part of the reaction solution was sampled and the components of the reaction solution were analyzed by HPLC, as a result, the concentration of 2 -hydroxyhexanoic acid amide was 0 mass % in the solution and the concentration of 5-butyl-oxazolidin-2,4-dione sodium salt as the objective product was 27.5% in the solution. From these analysis values, the conversion of 2-hydroxyhexanoic acid amide was 100% and the yield in terms of 5-butyl-oxazolidin-2,4-dione was 94.1%.
Quantity
74 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-butyl-oxazolidin-2,4-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)(OC)OC.C[O-].[Na+].OC(CCCC)C(N)=O.[Na].[CH2:20]([CH:24]1[O:28][C:27](=[O:29])[NH:26][C:25]1=[O:30])[CH2:21][CH2:22][CH3:23]>>[CH2:20]([CH:24]1[O:28][C:27](=[O:29])[NH:26][C:25]1=[O:30])[CH2:21][CH2:22][CH3:23] |f:1.2,4.5,^1:18|

Inputs

Step One
Name
Quantity
74 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
sodium methylate
Quantity
147 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)CCCC
Step Three
Name
5-butyl-oxazolidin-2,4-dione sodium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na].C(CCC)C1C(NC(O1)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)N)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at from 60 to 70° C. for 2 hours
Duration
2 h
ALIQUOT
Type
ALIQUOT
Details
Thereafter, a part of the reaction solution was sampled

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1C(NC(O1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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